molecular formula C16H17NO3 B1337716 (s)-3-(p-Benzyloxyphenyl)-beta-alanine CAS No. 218278-65-0

(s)-3-(p-Benzyloxyphenyl)-beta-alanine

Cat. No.: B1337716
CAS No.: 218278-65-0
M. Wt: 271.31 g/mol
InChI Key: VODMAXQPPKRFPS-HNNXBMFYSA-N
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Description

(s)-3-(p-Benzyloxyphenyl)-beta-alanine is a compound of interest in various scientific fields due to its unique structure and properties It features a benzyloxy group attached to a phenyl ring, which is further connected to a beta-alanine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-3-(p-Benzyloxyphenyl)-beta-alanine typically involves the following steps:

    Starting Material: The synthesis begins with p-benzyloxybenzaldehyde.

    Formation of Intermediate: The aldehyde group is converted to a corresponding alcohol using a reducing agent such as sodium borohydride.

    Amino Acid Formation: The alcohol is then subjected to a Strecker synthesis, where it reacts with ammonia and hydrogen cyanide to form the corresponding amino acid.

    Resolution: The racemic mixture of the amino acid is resolved using chiral resolution techniques to obtain the (s)-enantiomer.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(s)-3-(p-Benzyloxyphenyl)-beta-alanine undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.

    Reduction: The nitro group, if present, can be reduced to an amine using hydrogenation.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

(s)-3-(p-Benzyloxyphenyl)-beta-alanine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (s)-3-(p-Benzyloxyphenyl)-beta-alanine involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzyloxy group can enhance the compound’s affinity for hydrophobic pockets in proteins, leading to more effective inhibition.

Comparison with Similar Compounds

Similar Compounds

  • 4-Benzyloxyphenylacetic acid
  • 2-(4-Benzyloxyphenyl)ethanol
  • 4-(Benzyloxy)phenoxyacetic acid

Uniqueness

(s)-3-(p-Benzyloxyphenyl)-beta-alanine is unique due to its beta-alanine moiety, which imparts distinct chemical and biological properties compared to other benzyloxyphenyl derivatives. Its specific stereochemistry also plays a crucial role in its activity and interactions with biological targets.

Properties

IUPAC Name

(3S)-3-amino-3-(4-phenylmethoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c17-15(10-16(18)19)13-6-8-14(9-7-13)20-11-12-4-2-1-3-5-12/h1-9,15H,10-11,17H2,(H,18,19)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VODMAXQPPKRFPS-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427561
Record name (s)-3-(p-benzyloxyphenyl)-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

218278-65-0
Record name (s)-3-(p-benzyloxyphenyl)-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 218278-65-0
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